N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide involves multiple steps, starting from commercially available precursors such as diethylmalonate and formamide. These processes often employ methods for carbon-nitrogen and carbon-carbon bond formation, highlighting the versatility of these compounds as intermediates for further chemical synthesis (Latli, Jones, Krishnamurthy, & Senanayake, 2008).
Molecular Structure Analysis
Molecular structure analysis is pivotal in understanding the reactivity and properties of a compound. For related pyrimidine derivatives, X-ray crystallography has been utilized to ascertain their structure, offering insights into the spatial arrangement of atoms and the potential for intermolecular interactions. Such analyses contribute to a deeper understanding of how structural features influence the chemical behavior of these molecules (Ji, 2006).
Chemical Reactions and Properties
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide and similar compounds undergo various chemical reactions, including interactions with formamidine salts and amidine derivatives. These reactions often lead to the formation of novel pyrimidine derivatives, which are characterized by their unique chemical properties such as the ability to engage in further functionalization or act as intermediates in the synthesis of more complex molecules (Evans & Robertson, 1973).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystal structure, are crucial for determining its applicability in various chemical processes. For instance, the crystallographic data of related compounds provide valuable information on their stability, packing, and potential for forming solid-state materials with specific functions (Ji, 2006).
Chemical Properties Analysis
Chemical properties, such as reactivity with different reagents, susceptibility to undergo specific types of reactions, and the ability to form stable bonds with various functional groups, are fundamental aspects of study for these compounds. Investigations into the reactivity patterns of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide derivatives can lead to the discovery of new reactions and the development of novel synthetic methodologies (Evans & Robertson, 1973).
Scientific Research Applications
Katagiri et al. (1983) described how β-Aminocrotonamide reacts with N-acylated amino acid esters to produce compounds that can be transformed into imidazo [1, 5-a] pyrimidines and imidazo [4, 5-c] pyrimidines (Katagiri, Koshihara, Atsuumi, & Kato, 1983).
Evans and Robertson (1973) found that the reaction of 4-amino-5-aminomethyl-2-methylpyrimidine with formamidine salts yields a ring-opened hydrate with a specific structure, as determined by infrared, NMR, and mass spectrometry analyses (Evans & Robertson, 1973).
Hirota et al. (1978) demonstrated that acetamide treatment of benzyl ketones with formamide or acetamide can produce enamines, 4-aminopyrimidines, and naphthalene derivatives (Hirota, Koyama, Nanba, Yamato, & Matsumura, 1978).
Mont, Teixidó, and Borrell (2009) developed a method for synthesizing N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones using formylation, cyclization, and microwave irradiation of amines in methanol (Mont, Teixidó, & Borrell, 2009).
Stanovnik, Urleb, and Tiŝler (1987) developed a clear synthetic pathway for certain triazolo[1,5-a]pyrimidines from 2-amino-4-chloro-6-methylpyrimidine (Stanovnik, Urleb, & Tiŝler, 1987).
Mechanism of Action
properties
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-5-10-3-6(2-9-4-12)7(8)11-5/h3-4H,2H2,1H3,(H,9,12)(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWNFAGYFUUDRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CNC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224867 | |
Record name | N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201224867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1886-34-6 | |
Record name | N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1886-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001886346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201224867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Formamide, N-[(4-amino-2-methyl-5-pyrimidinyl)methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-((4-AMINO-2-METHYL-5-PYRIMIDINYL)METHYL)FORMAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJO1TS4A8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the connection between thiamine and N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide?
A1: Research indicates that N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide is a thiamine derivative formed through Maillard-type reactions. [] These reactions occur during food processing when thiamine interacts with other food components, leading to the formation of various flavor compounds. While N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide itself was not found to significantly contribute to kokumi taste, its presence alongside other identified thiamine derivatives in process flavors with higher thiamine concentrations suggests its potential role in the overall flavor profile.
Q2: How was thiamine confirmed as the precursor for N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide and other related compounds?
A2: Researchers employed a combination of techniques to establish thiamine as the primary precursor. An adapted mass spectrometric based carbon module labeling (CAMOLA) experiment, along with quantitative studies, provided clear evidence of thiamine's role in the formation of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide and other key taste-modulating compounds. [] This finding highlights the significance of thiamine in the development of kokumi taste through the formation of specific derivative compounds.
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